Quinine N-Oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDIZKMXQMCCAA-RMWGNABNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Cinchona Alkaloid Derivatives Research
The study of Quinine (B1679958) N-Oxide is an integral part of the broader research into Cinchona alkaloid derivatives. These naturally occurring compounds, which include quinine, quinidine (B1679956), cinchonine (B1669041), and cinchonidine, have long been a source of valuable molecules for medicinal and catalytic applications. nih.gov Research in this area often focuses on the chemical modification of the parent alkaloids to generate derivatives with altered or enhanced properties.
A significant area of this research involves the transformation of Cinchona alkaloids by microorganisms. For instance, the endophytic fungus Xylaria sp., isolated from Cinchona pubescens, has been shown to convert quinine, quinidine, cinchonidine, and cinchonine into their respective 1-N-oxide derivatives. udel.eduscispace.com This biotransformation highlights a natural pathway to these compounds and underscores the exploration of N-oxidation as a strategy for diversifying the chemical space of Cinchona alkaloids. The resulting N-oxides, including Quinine N-Oxide, are then studied for their potential as unique catalysts in asymmetric synthesis, a field where Cinchona alkaloids are already well-established. nih.govresearchgate.net
Significance of N Oxide Functionality in Organic and Medicinal Chemistry Research
The N-oxide functional group imparts significant changes to the physicochemical properties of a molecule, making it a feature of great interest in organic and medicinal chemistry. sigmaaldrich.com The N+–O– bond is highly polar and can form strong hydrogen bonds, which can increase a compound's water solubility and decrease its membrane permeability. sigmaaldrich.comtcrjournal.com These attributes are critical in drug design for modifying the pharmacokinetic profile of a parent molecule. researchgate.netresearchgate.net
In organic synthesis, N-oxides are valuable as intermediates and oxidants. sigmaaldrich.com Specifically for Quinine (B1679958) N-Oxide, the oxidation of the tertiary amine on the quinuclidine (B89598) ring reduces the basicity of the molecule compared to its parent, quinine. researchgate.netresearchgate.net This alteration can influence its catalytic activity and binding properties. The application of molecules containing an N-oxide group in asymmetric reactions is a field of active development, leveraging the unique electronic and steric environment created by this functional group. tcrjournal.com
Historical Development of Quinine N Oxide Research Within Its Parent Alkaloid Framework
Regioselective N-Oxidation Approaches of Quinine
Quinine possesses two tertiary amine functionalities that are susceptible to oxidation: the nitrogen atom of the quinuclidine ring (N-1) and the nitrogen atom of the quinoline ring (N-1'). tcrjournal.com The differing basicity and steric environments of these two nitrogen atoms allow for regioselective oxidation under controlled conditions.
Oxidation at the Quinuclidine Nitrogen Moiety
The nitrogen atom within the quinuclidine ring is generally more basic and sterically accessible, making it the preferred site of N-oxidation. researchgate.netreddit.com This inherent reactivity allows for the selective synthesis of Quinine 1-N-oxide. The oxidation reaction at this position decreases the basicity of the quinuclidine amine. researchgate.net Mass spectrometry data confirms the oxidation at the tertiary nitrogen of the quinuclidine fragment, showing a mass difference of 16 between quinine and its N-oxide. mdpi.comnih.gov This selective oxidation can be achieved by carefully controlling the concentration of the oxidizing agent. tcrjournal.com
Investigations into Quinoline Nitrogen N-Oxidation Selectivity
While the quinuclidine nitrogen is the more reactive site, oxidation at the quinoline nitrogen can occur, particularly under more vigorous reaction conditions or with specific catalysts. For instance, trace by-products of further oxidation at the quinoline moiety have been identified when using hydrogen peroxide with a palladium catalyst. researchgate.netscientific.netscientific.net The formation of N,N'-dioxide, where both nitrogen atoms are oxidized, has also been reported, especially with higher concentrations of hydrogen peroxide. scientific.net Research into directing the oxidation selectively to the quinoline nitrogen is less common, as the primary synthetic target is often the more readily formed quinuclidine N-oxide.
Oxidizing Agent Systems for this compound Synthesis
A variety of oxidizing agents have been employed for the synthesis of this compound, with peroxide-based systems being particularly prevalent. The choice of oxidant and reaction conditions significantly influences the reaction rate, yield, and selectivity.
Peroxide-Based Oxidation Systems
Peroxides are a common class of reagents for the N-oxidation of amines due to their ability to deliver an oxygen atom. Both hydrogen peroxide and organic peroxyacids have proven effective in the synthesis of this compound.
Hydrogen peroxide (H₂O₂) is a widely used oxidant for the preparation of this compound. mdpi.com The reaction, however, can be slow, sometimes requiring several days for completion. scientific.net To accelerate the process, catalysts such as palladium chloride (PdCl₂) can be employed. The addition of a palladium catalyst has been shown to reduce the reaction time from three days to one day. researchgate.netscientific.net While yielding this compound as the major product, the use of hydrogen peroxide can also lead to the formation of side products, including oxidation at the C-9 secondary alcohol to form a ketone, and further oxidation at the quinoline nitrogen. researchgate.netscientific.netscientific.net
Table 1: Comparison of Quinine Oxidation with Hydrogen Peroxide
| Catalyst | Reaction Time | Major Product | Trace By-products | Reference |
| None | 3 days | This compound | Unidentified side products | scientific.net |
| PdCl₂ | 1 day | This compound | Quinoline N-oxide, Ketone at C-9 | researchgate.netscientific.net |
Organic peroxyacids are another effective class of oxidants for the synthesis of this compound. mdpi.com Diperoxysebacic acid (DPSA) has been specifically studied for this transformation. The reaction with DPSA proceeds quantitatively through a nucleophilic substitution mechanism, where the quinuclidine nitrogen attacks the β-peroxide oxygen atom of the diperoxycarboxylic acid. researchgate.netsrrjournals.com This interaction forms the corresponding N-oxide, and the kinetics of the process are influenced by the pH of the aqueous medium, following the general rules of specific acid-base catalysis. researchgate.netsrrjournals.comresearchgate.net The use of DPSA offers a method for the quantitative determination of quinine sulfate (B86663) through this N-oxidation reaction. srrjournals.com
Another commonly used organic peroxyacid is meta-chloroperoxybenzoic acid (m-CPBA), known for its stability and solubility in organic solvents, which is widely used for epoxidation reactions and can also be applied to N-oxidations. mychemblog.com
Potassium Peroxymonosulfate (B1194676) Reagents
The use of potassium peroxymonosulfate (KPMS), often available commercially as Oxone, presents a rapid and efficient method for the N-oxidation of alkaloids. mdpi.com This reagent has been successfully employed for the synthesis of this compound. The oxidation is notably fast, with the potential for completion in as little as 15 minutes at room temperature for some alkaloids. mdpi.com The reaction proceeds via the electrophilic attack of the peroxymonosulfate on the nucleophilic nitrogen of the quinuclidine ring.
One study detailed the optimal conditions for the oxidation of quinine using potassium peroxymonosulfate, achieving a high yield. The reaction follows second-order kinetics.
Ozone-Based Oxidation Methods
Ozone has been utilized as a potent and relatively clean oxidizing agent for the preparation of this compound. This method is highlighted for its simplicity and chemoselectivity, preferentially oxidizing the more basic nitrogen of the quinuclidine moiety over other potential oxidation sites in the quinine molecule, such as the quinoline nitrogen, the vinyl group, or the secondary alcohol. researchgate.nettcrjournal.comresearchgate.net
A specific procedure involves bubbling a low flow of ozone through a solution of quinine. researchgate.net This approach is considered eco-friendly. tcrjournal.com The reaction's selectivity is attributed to the controlled conditions, particularly the low temperature, which moderates the reactivity of ozone. researchgate.net A yield of 72% has been reported for this method. researchgate.net
Palladium-Catalyzed Oxidation Approaches
Palladium catalysis offers an alternative route to accelerate the N-oxidation of quinine, particularly when using hydrogen peroxide as the primary oxidant. While the direct reaction of quinine with hydrogen peroxide to form this compound can be very slow, the addition of a palladium catalyst, such as palladium chloride (PdCl₂), significantly increases the reaction rate. scientific.netresearchgate.net This acceleration is attributed to the formation of a more reactive peroxo-palladium complex intermediate. researchgate.net
This catalytic system provides a valuable alternative to ozone-based methods, which can present challenges in controlling the concentration and homogeneity of the gaseous oxidant in the solution. scientific.net While the main product is this compound, trace amounts of by-products from further oxidation at the quinoline ring or the C-9 alcohol have been identified. scientific.netresearchgate.net
Reaction Condition Optimization for Enhanced Yield and Selectivity
The successful synthesis of this compound with high yield and selectivity is highly dependent on the careful control of reaction parameters.
Solvent System Effects (e.g., Acetone (B3395972)/Water Mixtures)
The choice of solvent is critical in oxidation reactions. For the ozone-based synthesis of this compound, a mixture of acetone and water (95:5 v/v) has been shown to be effective. researchgate.net In this system, it is suggested that hydroxyl radicals generated from the water can help initiate the chain reaction, contributing to the oxidation process. researchgate.net
Temperature Control in Oxidation Reactions
Temperature plays a crucial role in controlling the selectivity of the oxidation of quinine. In the ozone-based method, maintaining a low temperature range of -12°C to 0°C is essential. researchgate.net These milder conditions favor the selective oxidation of the nitrogen atom in the quinuclidine ring, minimizing side reactions such as the cleavage of the olefinic bond. researchgate.net
pH Environment for N-Oxidation
The pH of the reaction medium is a determining factor for the efficiency of N-oxidation, particularly when using potassium peroxymonosulfate. Alkaloids are effectively oxidized to their N-oxides in an alkaline environment. mdpi.comnih.gov The optimal pH for the oxidation is generally close to the pKa of the alkaloid, which for the quinuclidine nitrogen of quinine is around 8.5. One source specifies that a pH of 9.5 is optimal for the oxidation of quinine with KPMS. This condition helps to ensure the availability of the lone pair of electrons on the nitrogen atom for the electrophilic attack by the oxidant. mdpi.com Acidification of the reaction mixture can halt the oxidation process. researchgate.net
Interactive Data Tables
Table 1: Optimal Conditions for this compound Synthesis with Potassium Peroxymonosulfate
| Parameter | Value | Reference |
| Temperature | 20–25°C | |
| pH | 9.5 | |
| Reaction Time | 120 minutes | |
| Yield | 92% |
Table 2: Conditions for Ozone-Based Synthesis of this compound
| Parameter | Value | Reference |
| Solvent | Acetone/Water (95:5) | researchgate.net |
| Temperature | -12°C to 0°C | researchgate.net |
| Yield | 72% | researchgate.net |
Novel Synthetic Strategies for this compound and its Analogues
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of various organic compounds, including quinoline derivatives. lew.robenthamdirect.comtandfonline.comtandfonline.com This technique offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and enhanced purity. lew.rotandfonline.comtandfonline.com The application of microwave irradiation provides rapid and uniform heating, which can lead to cleaner reactions and the ability to perform synthesis under solvent-free conditions, aligning with the principles of green chemistry. lew.rotandfonline.com
In the context of quinoline N-oxides, microwave irradiation has been successfully employed to facilitate their synthesis and subsequent rearrangements. For instance, the oxidation of quinoline derivatives to their corresponding N-oxides has been achieved in significantly shorter times and with higher yields using microwave heating compared to conventional methods. lew.roresearchgate.net One study reported that the synthesis of N-oxide compounds, which took 9 to 11 hours with conventional heating at 65°C to yield 38% to 67% of the product, was completed in just 30 to 40 minutes with yields of 57% to 84% under microwave irradiation at 100 W. lew.ro
Furthermore, the subsequent Claisen-type rearrangement of these N-oxide derivatives, a key step in the synthesis of certain analogues, was also greatly accelerated by microwave heating. lew.roresearchgate.net A mixture of the N-Oxide quinoline derivative and acetic anhydride, when subjected to microwave irradiation (900 W), resulted in the desired rearranged product in a fraction of the time required by conventional refluxing. lew.ro This demonstrates the potential of microwave-assisted synthesis to streamline the production of complex quinoline-based molecules.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of this compound Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time (N-oxidation) | 9 - 11 hours | 30 - 40 minutes |
| Yield (N-oxidation) | 38% - 67% | 57% - 84% |
| Reaction Time (Rearrangement) | 4 hours | 15 - 35 minutes |
| Yield (Rearrangement) | 40% - 80% | 60% - 100% |
Data sourced from a study on the synthesis of novel quinoline derivatives. lew.ro
Electrochemical Synthesis as an Alternative Approach
Electrochemical methods offer a green and scalable alternative for the synthesis of quinoline N-oxides and related heterocyclic compounds. rsc.org This approach utilizes electrons as the primary reagent, minimizing the need for potentially hazardous and expensive chemical oxidants or reductants. rsc.org The synthesis can often be carried out in a simple undivided electrolysis cell under constant current conditions, which is advantageous for larger-scale production. rsc.org
A notable application of this technique is the cathodic reduction of a nitro moiety followed by intramolecular cyclization to afford quinoline N-oxides. rsc.org This methodology allows for the synthesis of different types of heterocycles from common starting materials in a controlled manner. rsc.org
The electrochemical behavior of this compound itself has also been a subject of investigation. Studies have explored its reduction on the surface of mercury electrodes, determining the optimal conditions for this process. mdpi.com It has been found that this compound is reduced in a single peak at a potential of -1.15 V in a Britton-Robinson buffer (BRB) environment, with the optimal pH for reduction being between 3 and 7. mdpi.com The reduction current exhibits a diffusion-adsorption nature. mdpi.comresearchgate.net
Prolonged electrolysis of this compound solutions has been performed to study the reduction products, confirming the complete reduction of the N-oxide. mdpi.com This research into the electrochemical properties and reduction mechanisms of this compound provides valuable insights for its synthesis and potential applications. mdpi.com
Table 2: Electrochemical Reduction of this compound
| Parameter | Value |
| Reduction Potential | -1.15 V |
| Optimal pH Range | 3 - 7 |
| Electrode | Dropping Mercury Electrode (DME) |
| Nature of Reduction Current | Diffusion-adsorption |
Data from electrochemical studies of alkaloid N-oxides. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS²) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS²) is a powerful analytical technique used to determine the structure of molecules by analyzing their fragmentation patterns. In the analysis of this compound, a protonated molecular ion is first generated, which then undergoes collision-induced dissociation (CID) to produce a series of fragment ions. The resulting mass spectrum provides a fingerprint that helps in elucidating the molecule's structure.
For this compound, the protonated molecular ion is observed at a mass-to-charge ratio (m/z) of 341. nih.gov Upon fragmentation, several key product ions are formed. Notable fragments are seen at m/z 323, 296, 198, 186, and 160. nih.gov The fragment at m/z 323 corresponds to the loss of an oxygen atom from the N-oxide group, a characteristic fragmentation pathway for N-oxides. researchgate.netnih.gov The presence of fragments at m/z 186 and 160 is also observed in the mass spectrum of quinine, indicating that these fragments originate from the quinoline ring portion of the molecule. nih.gov The difference of 16 mass units between the fragment at m/z 307 in quinine's spectrum and m/z 323 in this compound's spectrum further confirms that oxidation occurs at the tertiary nitrogen atom within the quinuclidine fragment. nih.govmdpi.com
A detailed interpretation of the mass spectra is essential for the structural elucidation of alkaloid N-oxides. nih.gov The fragmentation pathways can be complex, sometimes involving the elimination of hydroxyl radicals or the formation and subsequent contraction of heterocyclic rings. researchgate.net In some cases, depending on the substituents on the quinoline ring, hydroxyl radical loss may not be the primary fragmentation process. researchgate.net
Table 1: Tandem Mass Spectrometry (MS²) Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ions (m/z) | Corresponding Moiety/Loss | Reference |
|---|---|---|---|
| 341 | 323 | Loss of Oxygen (-O) | nih.gov |
| 341 | 296 | Further fragmentation | nih.gov |
| 341 | 198 | Fragmentation of quinuclidine ring | nih.gov |
| 341 | 186 | Quinoline ring fragment | nih.gov |
| 341 | 160 | Quinoline ring fragment | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) Spectroscopy for N-O Vibrations
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. slideshare.net A key feature in the FTIR spectrum of this compound is the presence of a distinct vibration corresponding to the N-O group, which confirms the oxidation of the nitrogen atom.
This characteristic N-O stretching vibration for alkaloid N-oxides is typically observed in the range of 928 cm⁻¹ to 971 cm⁻¹. mdpi.com The presence of this band is a clear distinction between the spectra of quinine and this compound. mdpi.comresearchgate.net The broader region of the spectrum, from 2500 cm⁻¹ to 3660 cm⁻¹, shows broad peaks that are attributed to the stretching of O-H and C-H bonds, suggesting the presence of active hydrogen bonds in the molecule. mdpi.com
Table 2: FTIR Spectral Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-O Stretch | 928 - 971 | mdpi.com |
| O-H and C-H Stretch | 2500 - 3660 | mdpi.com |
Ultraviolet-Visible Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. nanoqam.ca A chromophore is the part of a molecule responsible for its color, which in this case is the quinoline ring system.
The UV-Vis spectrum of this compound shows characteristic absorption bands that can be compared to those of the parent compound, quinine. The introduction of the N-oxide group can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity. sci-hub.se For quinine, a significant absorption maximum is observed at approximately 331 nm. nih.gov Studies on similar quinoline N-oxide structures have shown that N-oxidation can lead to red-shifted spectra and an increase in the Stokes shift. sci-hub.se The first electronic transition in quinine is of a π–π* nature. acs.org
Table 3: UV-Vis Spectral Data for Quinine and Related Compounds
| Compound | λ_max (nm) | Solvent | Reference |
|---|---|---|---|
| Quinine | 331 | Phosphate Buffer (pH 7.4) | nih.gov |
| Quinine Sulfate | 349 | 0.5 M H₂SO₄ | photochemcad.com |
Chromatographic Techniques for Purity Assessment and Isolation
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to determine the purity of a compound and to monitor the progress of a chemical reaction. ualberta.calibretexts.orgsigmaaldrich.com In the synthesis of this compound, TLC can be used to track the conversion of the starting material (quinine) to the product. researchgate.net
A TLC plate, typically coated with silica (B1680970) gel, is spotted with the reaction mixture at different time intervals. ualberta.ca The plate is then developed in a suitable solvent system. For cinchona alkaloids like quinine, a common mobile phase is a mixture of chloroform (B151607) and diethylamine (B46881) (e.g., in a 9:1 ratio). slideshare.net The separated spots are visualized, often under UV light. ualberta.ca The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for each spot. libretexts.org Quinine has a reported Rf value of 0.17 in a chloroform-diethylamine system. slideshare.net The appearance of a new spot with a different Rf value indicates the formation of the product, this compound.
Table 4: TLC Data for Quinine
| Compound | Stationary Phase | Mobile Phase | Rf Value | Reference |
|---|---|---|---|---|
| Quinine | Silica Gel G | Chloroform:Diethylamine (9:1) | 0.17 | slideshare.net |
High-Performance Liquid Chromatography (HPLC) in Purity Determination
High-Performance Liquid Chromatography (HPLC) is a highly efficient chromatographic technique used for the separation, identification, and quantification of compounds in a mixture. mdpi.com It is the preferred method for determining the purity of non-volatile compounds like this compound without the need for derivatization. mdpi.com
In HPLC analysis, a sample is injected into a column containing a stationary phase, and a liquid mobile phase is pumped through the column. medicaljournals.se For the analysis of quinine and its derivatives, reversed-phase HPLC is commonly employed, often using a C18 or phenyl-functionalized column. medicaljournals.seresearchgate.net The mobile phase typically consists of a mixture of organic solvents like methanol or acetonitrile (B52724) and an aqueous buffer. researchgate.net The separated components are detected as they elute from the column, often by a UV detector set at a wavelength where the analyte absorbs strongly, such as 330 nm for quinine. medicaljournals.se The purity of a this compound sample can be determined by the area of its peak in the chromatogram relative to the total area of all peaks.
Table 5: HPLC Parameters for Quinine Analysis
| Column Type | Mobile Phase | Detection Wavelength (nm) | Reference |
|---|---|---|---|
| Nucleosil C18 | Methanol/Water (90/10 v/v) with 0.5% w/v NH₄ | 330 | medicaljournals.se |
| Naphthylpropyl | Methanol | Not specified | researchgate.net |
| Zorbax Eclipse XDB phenyl | Gradient elution | Fluorescence | researchgate.net |
Chemical Reactivity and Transformation Mechanisms of Quinine N Oxide
Electrochemical Behavior and Redox Mechanisms
The electrochemical properties of quinine (B1679958) N-oxide are of significant interest for understanding its potential transformations and for the development of analytical methods. The nitrogen-oxygen bond in the quinuclidine (B89598) ring introduces a new reactive center, influencing the molecule's redox behavior compared to its parent compound, quinine.
Reduction Pathways and Products (e.g., Reduction to Quinine)
The primary electrochemical reduction pathway for quinine N-oxide involves the cleavage of the N-O bond to regenerate the parent alkaloid, quinine. nih.govscispace.com This reduction has been demonstrated in electrochemical studies, where the application of a specific potential to a solution of this compound results in the formation of quinine. scispace.com
This electrochemical conversion is significant as it mimics one of the metabolic pathways of N-oxides in biological systems and provides a clean method for the synthesis of the parent amine from its N-oxide.
Voltammetric Studies (Cyclic Voltammetry, Square Wave Voltammetry)
Voltammetric techniques, particularly cyclic voltammetry (CV) and square wave voltammetry (SWV), have been instrumental in elucidating the redox mechanisms of this compound and its parent compound, quinine.
Studies on this compound using cyclic voltammetry at a dropping mercury electrode (DME) show a single reduction peak at a potential of approximately -1.15 V. scispace.com The reduction current has been found to have a diffusion-adsorption character. scispace.com The electrochemical behavior of related alkaloid N-oxides, such as those of nicotine (B1678760) and atropine, has also been studied, showing that they are easily reduced on mercury-based electrodes. nih.govlookchem.com
The electrochemical behavior of quinine itself has been extensively studied using various voltammetric techniques. Current time information in Bangalore, IN.liverpool.ac.uknii.ac.jpoup.com Cyclic voltammetry of quinine on a bare carbon graphite (B72142) electrode in a sulfuric acid supporting electrolyte shows a quasi-reversible redox process with oxidation peaks around 0.495 V and reduction peaks at approximately 0.300 V and 0.015 V. Current time information in Bangalore, IN. The presence of multiple reduction peaks suggests the involvement of several redox centers in the molecule. Current time information in Bangalore, IN.
Square wave voltammetry (SWV) has been shown to be a sensitive technique for the quantitative analysis of quinine. nii.ac.jpoup.com SWV, along with differential pulse voltammetry (DPV), enhances the ratio of faradaic to capacitive current, leading to increased detection sensitivity. liverpool.ac.uknii.ac.jp
The following table summarizes representative voltammetric data for quinine and its N-oxide from various studies.
| Compound | Technique | Electrode | Supporting Electrolyte (pH) | Potential (V) | Observation |
| This compound | Cyclic Voltammetry (CV) | Dropping Mercury Electrode (DME) | Britton-Robinson Buffer | -1.15 | Single reduction peak. scispace.com |
| Quinine | Cyclic Voltammetry (CV) | Bare Carbon Graphite | 0.25M H₂SO₄ | +0.495 (Ox), +0.300, +0.015 (Red) | Quasi-reversible redox process. Current time information in Bangalore, IN. |
| Quinine | Cyclic Voltammetry (CV) | Bentonite Modified Electrode | 1M H₂SO₄ | +0.434 (Ox), +0.480 (Red) | Modified electrode influences redox potential. Current time information in Bangalore, IN. |
| Quinine | Differential Pulse Voltammetry (DPV) | Boron-Doped Diamond Electrode (BDD) | 0.1 M PB solution | -0.86 | Reduction peak observed. researchgate.net |
| Quinine | Square Wave Voltammetry (SWV) | Hanging Mercury Drop Electrode (HMDE) | Britton-Robinson Buffer (pH 10.38) | - | Well-defined single cathodic and anodic waves. nii.ac.jpoup.com |
Influence of pH and Electrode Surface on Electrochemical Reduction
The electrochemical reduction of this compound and the redox behavior of quinine are significantly influenced by the pH of the supporting electrolyte and the nature of the electrode surface.
Influence of pH: The reduction of alkaloid N-oxides, including this compound, is most effective in a pH range of 3 to 7, typically using a Britton-Robinson buffer. scispace.com For quinine, the redox potentials show a marked dependence on pH. Current time information in Bangalore, IN.liverpool.ac.uk As the pH of the electrolyte increases, the oxidation peak potential of quinine shifts to lower (less positive) values. liverpool.ac.uk This negative shift suggests that protons are involved in the electrode reaction. Current time information in Bangalore, IN. A linear relationship between the peak potential and pH, with a slope of approximately 54 mV/pH, indicates that an equal number of protons and electrons are involved in the redox process. liverpool.ac.uk
Influence of Electrode Surface: The choice of electrode material and any modifications to its surface can have a profound impact on the observed electrochemical response. While studies on this compound have utilized dropping mercury electrodes scispace.com, research on quinine has explored a wider variety of electrode materials.
Bare carbon graphite electrodes have been used as a baseline for studying quinine's redox behavior. Current time information in Bangalore, IN.researchgate.net However, modified electrodes often provide enhanced sensitivity and improved peak resolution. For instance, a bentonite-modified electrode was found to alter the oxidation and reduction potentials of quinine compared to a bare carbon graphite electrode. Current time information in Bangalore, IN.researchgate.net This is attributed to the interaction of the quinine molecule with the host matrix of the electrode. Current time information in Bangalore, IN.
Other modified electrodes used for quinine detection include bismuth oxychloride-modified carbon paste electrodes liverpool.ac.uk and boron-doped diamond electrodes researchgate.net, which have demonstrated good sensitivity and electrocatalytic performance. The surface area of the electrode also plays a role, with larger active surface areas generally leading to higher current responses. organicreactions.org The interaction between the analyte and the electrode surface can also influence whether the process is diffusion-controlled or adsorption-controlled. liverpool.ac.uk
Rearrangement Reactions of the N-Oxide Functionality
The N-oxide group is a versatile functional group that can participate in various rearrangement reactions, often induced by thermal or photochemical means. While specific studies on the rearrangement of this compound are limited in the available literature, the reactivity of related alkaloid and quinoline (B57606) N-oxides provides insight into potential transformation pathways.
N-Oxide to Oxaziridine (B8769555) Rearrangements
A common photochemical reaction of N-oxides is their rearrangement to form oxaziridines. scispace.com This transformation is particularly well-documented for nitrones, which are structurally related to N-oxides. scispace.com The photorearrangement of quinoline N-oxides is thought to proceed through an unstable oxaziridine intermediate, which then rearranges to form carbostyrils (2-quinolinones). scispace.com
While the isolation of a stable oxaziridine from the photoreaction of quinoline N-oxide itself has not been successful, the intermediacy of this three-membered ring is widely postulated. scispace.com The reaction is sensitive to the solvent and substituents on the quinoline ring. nih.gov For instance, the irradiation of quinoline N-oxide in a hydroxylic solvent primarily yields the corresponding lactam (carbostyril), whereas in a non-hydroxylic solvent, the formation of an oxazepine via the oxaziridine intermediate is favored.
Direct evidence for the N-oxide to oxaziridine rearrangement specifically for this compound is not prominently featured in the searched scientific literature. However, based on the established reactivity of quinoline N-oxides, it is plausible that this compound could undergo a similar photochemical rearrangement, potentially leading to complex rearranged products. Further research is needed to isolate and characterize such products.
Thermally Induced Rearrangement Pathways
Tertiary amine N-oxides can undergo thermally induced rearrangements, with the Meisenheimer and Cope reactions being the most prominent examples.
The Meisenheimer rearrangement is the thermal isomerization of a tertiary amine N-oxide containing an allyl or benzyl (B1604629) group to an N,N,O-trisubstituted hydroxylamine. This Current time information in Bangalore, IN.liverpool.ac.uk- or nih.govliverpool.ac.uk-sigmatropic rearrangement is driven by the conversion of the charged N-oxide to a more stable neutral hydroxylamine. Thermolysis of certain alkaloid N-oxides, such as protopine (B1679745) N-oxide, results in a Meisenheimer rearrangement as the main pathway.
The Cope elimination is another thermal reaction of N-oxides, involving a syn-elimination to produce an alkene and a hydroxylamine. This reaction requires a hydrogen atom beta to the N-oxide group.
The Polonovski reaction is a rearrangement of tertiary amine N-oxides upon treatment with an acylating agent like acetic anhydride. This reaction proceeds via an iminium ion intermediate, which can then lead to the formation of enamines or the cleavage of an N-alkyl group to yield a secondary amide and an aldehyde. organicreactions.orgresearchgate.net This reaction has been applied to the N-oxides of quinine to produce the corresponding α-pyridones. lookchem.com
While these rearrangement reactions are well-established for various N-oxides, specific studies detailing the thermally induced rearrangement pathways of this compound itself are scarce in the reviewed literature. The complex structure of quinine, with its quinuclidine and quinoline moieties, suggests that thermal treatment could lead to a variety of complex products, and further investigation is required to elucidate these specific pathways.
Role of this compound as a Precursor in Organic Synthesis
This compound, a derivative of the cinchona alkaloid quinine, serves as a valuable precursor in the field of organic synthesis. While research on the specific synthetic applications of this compound itself is limited due to its complex structure and historical challenges in its supply, its reactivity can be largely inferred from the extensive studies conducted on simpler quinoline N-oxide scaffolds. researchgate.netresearchgate.net The presence of the N-oxide functionality on the quinoline ring system dramatically alters the electronic properties of the molecule, transforming it into a versatile platform for a variety of chemical transformations. researchgate.net
The primary role of the N-oxide group is to enhance the reactivity of the quinoline core, which is otherwise relatively inert, enabling regioselective functionalization through processes like C-H activation. researchgate.netresearchgate.net This activation makes it possible to introduce a wide array of functional groups onto the quinoline skeleton under controlled conditions. Consequently, quinoline N-oxides, and by extension this compound, are considered powerful intermediates for the synthesis of complex, functionalized quinoline derivatives that are of significant interest in medicinal chemistry and materials science. researchgate.netmdpi.com The N-oxide can act as a directing group for metal catalysts and can be removed in a subsequent step, making it a "traceless" handle for orchestrating complex molecular modifications. nih.gov
Regioselective Functionalization of Quinoline N-Oxide Scaffolds (General Principles Applicable to this compound)
The N-oxide group is a powerful tool for controlling the regioselectivity of electrophilic and nucleophilic substitutions on the quinoline ring. In the context of modern synthetic methods, it is particularly effective as a directing group in transition-metal-catalyzed reactions. researchgate.netnih.gov This approach allows for the selective functionalization of specific C-H bonds, primarily at the C2 and C8 positions, which are difficult to modify on the parent quinoline molecule. researchgate.netresearchgate.net
The general principle involves the coordination of the N-oxide's oxygen atom to a metal center. This coordination brings the catalyst into close proximity to the C-H bonds at the C2 and C8 positions, facilitating their selective cleavage and subsequent functionalization. The choice of metal catalyst and reaction conditions is crucial for determining which position is functionalized.
C2 Functionalization : The C2 position is electronically activated by the N-oxide group, making it susceptible to attack by various nucleophiles. This reactivity can be harnessed in both metal-free and metal-catalyzed reactions. For instance, deoxygenative functionalization allows for the introduction of heteroatoms and carbon-based groups. organic-chemistry.org Copper and palladium catalysts are frequently used to promote C2-amination, C2-arylation, and C2-alkylation reactions. mdpi.comresearchgate.net
C8 Functionalization : The functionalization of the distal C8 position represents a significant achievement in C-H activation chemistry, often referred to as remote C-H activation. capes.gov.br This is typically achieved using rhodium, iridium, or ruthenium catalysts. nih.govcapes.gov.br The N-oxide acts as a "stepping stone" or directing group, forming a stable five- or six-membered cyclometalated intermediate that positions the catalyst to interact specifically with the C8-H bond. capes.gov.brresearchgate.net This strategy has been successfully employed for C8-arylation, C8-amidation, and C8-iodination. nih.govcapes.gov.br
These principles are directly applicable to the quinoline moiety within this compound. The bulky quinuclidine portion of the molecule may introduce steric hindrance that could influence the reaction rates or the relative selectivity between the C2 and C8 positions, but the fundamental directing effect of the N-oxide group remains the guiding principle for its synthetic transformations.
| Position | Transformation | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| C2 | Arylation | Pd(OAc)₂ | Good regioselectivity for introducing aryl groups. | mdpi.com |
| C2 | Amination | Copper-catalyzed | Direct C-N bond formation under mild, often ligand-free, conditions. | researchgate.net |
| C2 | Thiolation | Triflic Anhydride / Thiourea | Metal-free, deoxygenative C-H/C-S functionalization. | organic-chemistry.org |
| C2 | Alkylation | Pd(OAc)₂ / TBHP | Dual C-H bond activation to couple N-oxides with ethers. | nih.gov |
| C8 | Arylation | Ru(II) or Rh(III) | Ru(II) catalyst promotes C-H activation followed by in-situ deoxygenation. Rh(III) affords the arylated N-oxide. | nih.gov |
| C8 | Amidation | Iridium-catalyzed | Remote C-H activation via an N-oxide-chelated iridacycle intermediate. | capes.gov.br |
| C8 | Iodination | Rhodium-catalyzed | Direct introduction of iodine at the C8 position. | capes.gov.br |
Applications in C-H Activation Strategies (General Principles)
The use of the N-oxide group as an internal directing group is a cornerstone of modern C-H activation strategies for heterocyclic compounds. mdpi.comnih.gov For quinoline N-oxides, this approach provides a powerful and atom-economical way to build molecular complexity from a simple, readily available scaffold. researchgate.net The general mechanism for these transformations involves a series of well-defined steps within a catalytic cycle.
The catalytic cycle typically begins with the coordination of the transition metal (e.g., Pd, Rh, Ru, Ir) to the oxygen atom of the N-oxide group, forming complex B (see diagram below). nih.gov This initial step is crucial as it brings the catalyst into the proximity of the target C-H bond. The subsequent step is the C-H activation itself, which proceeds via a concerted metalation-deprotonation (CMD) pathway or related mechanism to form a cyclometalated intermediate C . nih.gov This intermediate is the key species from which the new bond is formed.
Applying this to this compound, the quinoline N-oxide moiety would serve as the handle to direct a metal catalyst to activate either the C2-H or C8-H bond. This would enable the introduction of new substituents onto the aromatic core of the complex alkaloid, paving the way for the synthesis of novel quinine derivatives with potentially new biological activities or catalytic properties.
| Strategy | Catalytic System | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| Direct Arylation | Ru(II) or Rh(III) | Arylboronic Acids | 8-Arylquinolines (or their N-oxides) | nih.gov |
| Direct Alkenylation | Metal-free or Transition Metal Catalyzed | Alkenes | Alkenylated Quinolines | rsc.org |
| Direct Amination | Copper-catalyzed | Secondary Amines | 2-Aminoquinolines | researchgate.net |
| Direct Amidation | Iridium-catalyzed | Dioxazolones | 8-Amidoquinolines | capes.gov.br |
| Oxidative Cross-Coupling | Pd(OAc)₂ | Indoles | C2-Heteroarylated Quinolines | mdpi.comnih.gov |
Computational and Theoretical Studies on Quinine N Oxide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on quantum mechanics, are fundamental to understanding the electronic behavior of molecules. northwestern.edu These calculations can predict a wide range of properties, from molecular structure to spectroscopic characteristics. northwestern.edu
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules like quinine (B1679958) N-oxide. nih.govsapub.org DFT calculations have been employed to study the properties of quinoline (B57606) derivatives and their N-oxides, providing insights into their electronic properties and reactivity. nih.govnih.govresearchgate.netresearchgate.net Studies on related quinoline compounds have utilized DFT to examine intramolecular and intermolecular interactions, such as hydrogen bonding. researchgate.net
Chemical shift calculations using DFT have been performed on quinine and its N-oxide. nih.govacs.org These calculations show good agreement with experimental data and reveal changes in the principal components of the shielding tensor upon N-oxidation. nih.govacs.org Specifically, carbons at positions 2, 4, 8, and 10 of the quinoline ring become more shielded after the nitrogen is oxidized. nih.govacs.org This increased shielding is attributed to alterations in both π-electron and σ-electron density. nih.govacs.org DFT has also been used to investigate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), of related quinoxaline (B1680401) compounds to understand their biological activity. researchgate.net
Table 1: Calculated Changes in 13C Shielding Upon N-Oxidation of Quinine
| Carbon Position | Shielding Change (ppm) | Inferred Electronic Effect |
|---|---|---|
| C2 | Large Shielding | Change in π-electron density |
| C4 | Large Shielding | Change in π-electron density |
| C8 | Large Shielding | Change in σ-electron density |
| C10 | Large Shielding | Change in π-electron density |
Data based on findings from ab initio calculations which indicate significant shielding changes at these positions upon N-oxidation. nih.govacs.org
Computational methods, particularly DFT, have been successfully used to predict the electrochemical reduction potentials of N-oxide compounds, such as quinoxaline 1,4-di-N-oxide derivatives. mdpi.com These studies demonstrate a strong correlation between computationally predicted and experimentally determined reduction potentials. mdpi.commdpi.com For instance, the B3LYP functional with the cc-pVTZ basis set has been shown to accurately predict the first reduction potential of the diazine ring in these systems. mdpi.com
The electrochemical reduction of quinine N-oxide has been studied using voltammetry, showing a reduction peak corresponding to the N-oxide group. mdpi.comnih.gov Electrolysis at this potential leads to the reduction of the N-oxide back to quinine. mdpi.com While specific DFT predictions for this compound are not extensively documented in the provided results, the established success with structurally similar quinoxaline di-N-oxides suggests that these computational approaches are highly applicable. mdpi.commdpi.comrsc.org These methods rely on calculating the energies of the neutral molecule and its reduced anionic form to determine the reduction potential. mdpi.com
Table 2: Comparison of Predicted and Experimental Reduction Potentials for Related N-Oxide Compounds
| Compound Family | Computational Method | Correlation with Experiment (R²) |
|---|---|---|
| 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide | B3LYP/cc-pVTZ | Strong correlation for first reduction wave |
| 1,4-di-N-oxide quinoxaline-2-carboxamide | B3LYP/lanl2dz | Good agreement for first N-oxide reduction |
This table summarizes the findings from computational studies on related N-oxide compounds, demonstrating the predictive power of DFT for electrochemical properties. mdpi.commdpi.com
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating complex reaction mechanisms, including those involving dearomatization, rearomatization, and transition states. nih.govfrontiersin.org
The dearomatization and subsequent rearomatization of the quinoline ring system is a key aspect of its reactivity. rsc.org Computational studies on copper-mediated C-H functionalization of quinoline N-oxides have proposed a dearomatization/rearomatization pathway. rsc.org This process involves a 1,3-dipolar addition, which leads to dearomatization, followed by a deprotonation or elimination step that restores aromaticity. rsc.org Nucleus-independent chemical shift (NICS) analysis, a computational technique, has been used to confirm the loss and subsequent gain of aromaticity during these reaction steps. rsc.org While this research focuses on quinoline N-oxides in general, the principles are directly applicable to understanding the reactivity of this compound in similar transformations. rsc.orgacs.orgnih.gov The use of a trifluoromethyl-substituted this compound derivative as a catalyst in enantioselective oxidation highlights its involvement in reactions that proceed via dearomatized intermediates. nih.gov
The oxidation of the quinuclidine (B89598) nitrogen in quinine to form this compound is a common transformation. researchgate.netliverpool.ac.uk While specific transition state analyses for the N-oxidation of quinine itself are not detailed in the provided search results, general principles of amine oxidation can be applied. The oxidation of tertiary amines, like the quinuclidine nitrogen in quinine, with reagents such as hydrogen peroxide or 3-chloroperoxybenzoic acid is a well-established process. researchgate.netthieme-connect.de
Computational studies on other reactions, such as the functionalization of quinoline N-oxides, often involve the calculation of transition states to determine the most favorable reaction pathway. rsc.org These analyses help in understanding the energy barriers and the geometry of the transition state, providing crucial information about the reaction mechanism. For example, in the enantioselective phenolic α-oxidation using a cinchona alkaloid-derived catalyst, DFT calculations revealed a highly organized transition state that explains the observed stereoselectivity. nih.gov
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational flexibility of molecules over time. nih.govscispace.com MD simulations have been used to investigate the conformational landscape of quinine and its derivatives. acs.orgnih.gov
Studies combining laser-induced fluorescence spectroscopy with DFT calculations have shown that the main conformation of quinine in the gas phase is of an open type, similar to its conformation in solution. acs.org MD simulations have also been employed to study the encapsulation of quinine into biodegradable polymeric nanoparticles. nih.gov These simulations revealed that quinine molecules tend to aggregate within the hydrophobic core of the polymer through π-stacking and hydrogen bonding interactions. nih.gov Furthermore, computational studies, including molecular docking and MD simulations, have been used to investigate the interactions of nitro derivatives of quinoline and quinoline N-oxide with biological targets, highlighting the importance of understanding their conformational behavior. nih.govnih.govresearchgate.net
Solution-Phase Conformations of this compound
Computational and spectroscopic studies have been employed to understand the three-dimensional structure of this compound and related metabolites in solution. Research indicates that the introduction of the N-oxide group does not dramatically alter the molecule's preferred shape compared to the parent alkaloid, quinine.
A study involving the synthesis and 1H-NMR spectroscopy of various metabolites of quinine and its diastereomer, quinidine (B1679956), utilized 2D COSY NMR spectroscopy for conformational analysis. nih.gov The findings revealed that the conformations of these metabolites in solution, including the N-oxide derivatives, closely parallel those of the parent alkaloids. nih.gov For the parent Cinchona alkaloids, computational and NMR studies have identified four low-energy conformers, with the preferred conformation being dependent on the environment. uva.nl In apolar solvents, the anti-open conformation is favored. uva.nl Given that the metabolites, including this compound, adopt similar conformations to the parent compounds, it can be inferred that these conformational preferences are maintained in the N-oxide derivative. nih.gov The key rotations around the C8–C9 and C9–C4' bonds that define the conformation of quinine are thus largely preserved in its N-oxide form in solution. uva.nl
The structure of this compound, specifically with the oxidation occurring at the N-1 position of the quinuclidine ring, has been confirmed through various spectroscopic methods, including 1H-NMR, 13C-NMR, and 2D-NMR, following its synthesis. tcrjournal.comresearchgate.net These experimental data support the computational models of its structure in solution.
Prediction of Physicochemical Parameters Relevant to Research (e.g., Log P/o/w Studies)
The prediction of physicochemical parameters is crucial for understanding the behavior of a compound in biological and environmental systems. For this compound, computational methods provide valuable estimates of properties like the octanol-water partition coefficient (Log Po/w), which is a measure of lipophilicity.
Lipophilicity is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com Computational tools are frequently used in the early stages of drug discovery to predict these parameters. ub.edu For N-oxide compounds, such as the related quinoxaline di-N-oxides, computational predictions of Log P have been shown to correlate well with experimental values derived from methods like RP-HPLC, sometimes offering higher accuracy and avoiding experimental challenges associated with these molecules. nih.govnih.gov
For this compound, several computed values for its physicochemical properties are available in public databases, derived from various predictive models. These predictions are essential for initial assessments of the compound's potential pharmacokinetic profile.
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Method/Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₄N₂O₃ | PubChem nih.gov |
| Molecular Weight | 340.4 g/mol | PubChem nih.gov |
| XLogP3 | 2.9 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | Spartan Theoretical Study tsu.edu |
| Hydrogen Bond Acceptor Count | 4 | Spartan Theoretical Study tsu.edu |
| Polar Surface Area (PSA) | 60.4 Ų | PubChem nih.gov |
The XLogP3 value of 2.9 suggests that this compound is moderately lipophilic. nih.gov This is a slight decrease compared to the parent molecule, quinine, which has a reported Log P of 3.44. nih.gov The introduction of the N-oxide group, which increases polarity and hydrogen bonding capability, is consistent with this predicted decrease in lipophilicity. tsu.eduresearchgate.net The Polar Surface Area (PSA) is another important descriptor related to drug transport properties. The predicted PSA for this compound is 60.4 Ų. nih.gov
Different computational algorithms can yield varying results for Log P predictions. iapchem.org For the related quinoxaline di-N-oxides, the XLOGP3 algorithm was found to provide the best estimation when compared to experimental data. mdpi.com This lends confidence to the XLogP3 value reported for this compound. nih.gov These in silico predictions are fundamental for guiding further experimental studies and for building quantitative structure-activity relationship (QSAR) models. nih.gov
Mentioned Compounds
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Quinine |
| Quinidine |
Biological Transformation Pathways of Quinine N Oxide in Vitro and Microbial
Enzymatic N-Oxidation of Quinine (B1679958) to Quinine N-Oxide
The enzymatic conversion of quinine to this compound in mammals is a Phase I metabolic reaction. This process is primarily carried out by two major superfamilies of enzymes: the Cytochrome P450 (CYP) system and the Flavin-Containing Monooxygenase (FMO) system. These reactions have been investigated using in vitro models, particularly human liver microsomes.
Cytochrome P450 (CYP) Isoform Involvement
Studies on the metabolism of quinoline (B57606), a structurally related compound, have shown that specific CYP isoforms are responsible for its N-oxidation. In human liver microsomes, CYP2A6 was identified as the principal enzyme involved in the formation of quinoline-1-oxide. nih.gov However, for quinine itself, the specific contributions of individual CYP isoforms to N-oxidation are less clearly defined. Incubations of quinine with various recombinant human CYP isoforms have been conducted to identify the metabolites formed. While these studies confirm the production of a variety of hydroxylated and demethylated metabolites, the specific role of each isoform in generating this compound requires further elucidation. researchgate.net
The major CYP isoforms involved in drug metabolism and their known relevance to quinine or quinoline metabolism are summarized below.
| CYP Isoform | Known or Potential Role in Quinine/Quinoline N-Oxidation |
| CYP3A4 | Primarily responsible for the major metabolic pathway of quinine, 3-hydroxylation. nih.govnih.gov Its role in N-oxidation is part of its broad substrate activity but not established as a primary pathway. mdpi.comresearchgate.net |
| CYP2D6 | Involved in the metabolism of many drugs, but its specific contribution to quinine N-oxidation is not well-defined. nih.gov |
| CYP2C9 | Participates in the metabolism of various drugs, but its direct role in forming this compound has not been conclusively demonstrated. |
| CYP2C19 | Known to play a minor role in quinine 3-hydroxylation. nih.gov Its involvement in N-oxidation pathways for other compounds suggests a potential, though unconfirmed, role for quinine. |
Flavin-Containing Monooxygenase (FMO) Activity
Flavin-Containing Monooxygenases are a class of NADPH-dependent enzymes that catalyze the oxygenation of various nitrogen- and sulfur-containing xenobiotics. optibrium.comoptibrium.com The FMO system, particularly FMO1 and FMO3, is a key contributor to the N-oxidation of many therapeutic drugs. nih.gov
FMO1: Found in the fetal liver and in adult kidney and small intestine. wikipedia.org
FMO3: The predominant form in the adult human liver, responsible for the N-oxidation of numerous compounds, including trimethylamine. medlineplus.govmdpi.commdpi.com
FMO5: Highly expressed in the adult human liver, though its substrate specificity differs from other FMOs. wikipedia.orgresearchgate.netgenecards.org
Given that FMOs specialize in N-oxidation, it is plausible that they contribute to the formation of this compound. However, direct experimental evidence specifically demonstrating the N-oxidation of quinine by FMO isoforms is not extensively documented in the reviewed literature. Studies on other compounds confirm the capability of FMOs, particularly FMO1 and FMO3, to catalyze N-oxidation reactions. nih.govnih.gov
In Vitro Microsomal Studies
Human liver microsomes are a standard in vitro tool for studying drug metabolism as they contain a high concentration of CYP and FMO enzymes. researchgate.netmdpi.com Numerous studies have utilized human liver microsomes to investigate the metabolism of quinine. nih.govnih.govnih.gov
Microbial Biotransformation of Quinine to this compound
Microorganisms, particularly fungi, are capable of metabolizing a wide range of complex organic molecules, including alkaloids. Several fungal species have been identified that can efficiently transform quinine into this compound.
Transformation by Fungi
Specific fungal species have been shown to be effective biocatalysts for the N-oxidation of quinine.
Microsporum gypseum : This soil-associated dermatophyte has been reported to be capable of the biotransformation of quinine to this compound. researchgate.net
Xylaria sp. : An endophytic fungus isolated from the cinchona plant (Cinchona pubescens) has demonstrated a high capacity for transforming cinchona alkaloids. nih.gov In a notable study, Xylaria sp. converted quinine hydrochloride into Quinine 1-N-oxide with a remarkable yield of 90%. nih.gov This transformation was also observed for other cinchona alkaloids like quinidine (B1679956), cinchonidine, and cinchonine (B1669041). Further investigation suggested that this oxidation is carried out by an endoenzyme system that requires molecular oxygen. nih.gov
The high yields achieved through fungal biotransformation highlight its potential as a preparative method for producing this compound. researchgate.net
| Fungal Species | Substrate | Product | Yield | Reference |
| Xylaria sp. | Quinine Hydrochloride | Quinine 1-N-Oxide | 90% | nih.gov |
| Xylaria sp. | Quinidine Hydrochloride | Quinidine 1-N-Oxide | 71% | nih.gov |
| Xylaria sp. | Cinchonidine Hydrochloride | Cinchonidine 1-N-Oxide | 82% | nih.gov |
| Xylaria sp. | Cinchonine Hydrochloride | Cinchonine 1-N-Oxide | 52% | nih.gov |
| Microsporum gypseum | Quinine | This compound | Not Specified | researchgate.net |
Role of Microorganisms in Environmental Cycling (for related quinoline alkaloids)
The environmental fate of quinoline alkaloids is influenced by microbial activity. Various bacteria isolated from soil and activated sludge have demonstrated the ability to degrade quinoline and its derivatives, utilizing them as a sole source of carbon and energy. nih.govnih.govmdpi.comresearchgate.net
The biodegradation of quinoline often proceeds through hydroxylation, leading to the formation of intermediates such as hydroxyquinolines. nih.govnih.gov For instance, strains of Pseudomonas aeruginosa and Pseudomonas putida have been shown to produce hydroxyquinolines from quinoline. nih.govnih.gov More complete degradation pathways have been identified in other bacteria. For example, Rhodococcus gordoniae and Comamonas sp. can degrade quinoline via an 8-hydroxycoumarin (B196171) pathway. mdpi.comresearchgate.net
These microbial degradation pathways are crucial for the environmental cycling of nitrogen-heterocyclic compounds, preventing their accumulation and contributing to the natural breakdown of these complex molecules. While these studies focus on the fundamental quinoline structure, they provide a model for understanding the potential environmental degradation of more complex quinoline alkaloids like quinine and its metabolites.
Mechanistic Insights into N-Oxide Formation within Biological Systems
The biotransformation of quinine, a Cinchona alkaloid, includes the formation of its N-oxide derivative. This process, occurring at the tertiary nitrogen of the quinuclidine (B89598) ring, is a key pathway in its metabolism, observed in both mammalian and microbial systems. researchgate.net The enzymatic mechanisms governing this transformation provide insight into the compound's metabolic fate.
Substrate Specificity and Kinetic Parameters of N-Oxidation Enzymes
The enzymatic N-oxidation of xenobiotics is primarily carried out by two major superfamilies of enzymes: the Cytochrome P450 (CYP) and the Flavin-containing Monooxygenases (FMO). nih.govwikipedia.org While the metabolism of quinine is well-studied, the majority of research has focused on its primary metabolic pathway, 3-hydroxylation, which is predominantly catalyzed by the CYP3A4 isoform of the Cytochrome P450 enzyme system. nih.govfrontiersin.org
The specific enzymes responsible for the N-oxidation of quinine are not as clearly defined. However, the N-oxidation of the structurally related compound, quinoline, to quinoline-1-oxide in human liver microsomes is principally catalyzed by CYP2A6. nih.gov This highlights the substrate specificity of CYP enzymes in N-oxidation reactions. FMOs are also known to catalyze the N-oxidation of a wide array of compounds containing nucleophilic heteroatoms, including amines. optibrium.commdpi.com It is plausible that both CYP and FMO systems could contribute to this compound formation, depending on the specific biological system and conditions.
While precise kinetic data for the enzymatic formation of this compound is not extensively documented, the kinetics for the major hydroxylation pathway have been determined. These parameters offer a comparative baseline for understanding the efficiency of quinine metabolism.
Table 1: Enzyme Kinetic Parameters for the Major Metabolic Pathway of Quinine (3-Hydroxylation) in Human Liver Microsomes
| Parameter | Value | Enzyme | Reference |
|---|---|---|---|
| Apparent Km (Michaelis constant) | 83 +/- 19 µM | CYP3A Isoforms | nih.gov |
| Vmax (Maximum reaction velocity) | 547 +/- 416 pmol min-1 mg-1 | CYP3A Isoforms | nih.gov |
| Intrinsic Clearance (Vmax/Km) | 11.0 +/- 4.6 µL/min/mg | CYP3A4 | nih.gov |
This table presents kinetic data for the 3-hydroxylation of quinine, the compound's primary metabolic route. Specific kinetic parameters for the N-oxidation pathway are not detailed in the available literature.
Metabolic Linkages and Interconversion with Parent Alkaloids
This compound is a known biotransformation product of its parent alkaloid, quinine. researchgate.net This transformation has been identified in microbial systems, including the fungi Microsporum gypseum and Xylaria sp. researchgate.net The metabolic link is not necessarily unidirectional. A process known as retroconversion, or the reduction of an N-oxide metabolite back to its parent tertiary amine, has been documented for other alkaloid and drug compounds. nih.govnih.gov
This metabolic interconversion can be catalyzed by various enzyme systems. Studies on the drug piperaquine (B10710) show that its N-oxide metabolites can be reduced back to the parent compound by both hepatic P450/FMO enzymes and by microbial nitroreductases found in the intestine. nih.gov Similarly, carcinogenic pyrrolizidine (B1209537) alkaloid N-oxides can be reduced to their parent alkaloids by human liver microsomes. nih.gov This reduction of pyrrolizidine N-oxides was not significantly affected by a CYP3A inhibitor, suggesting that enzymes other than CYP3A are responsible for this specific reductive pathway. nih.gov
Table 2: Evidence for Retroconversion of N-Oxide Metabolites from Analogous Compounds
| N-Oxide Compound | Parent Compound | Biological System / Enzyme | Finding | Reference |
|---|---|---|---|---|
| Piperaquine N-oxides | Piperaquine | Hepatic P450/FMOs & Microbial Nitroreductases | Demonstrated metabolic interconversion (reduction) of N-oxide metabolites. | nih.gov |
| Riddelliine N-oxide | Riddelliine (Pyrrolizidine Alkaloid) | Human & Rat Liver Microsomes | N-oxide is reduced to form the corresponding parent alkaloid. | nih.gov |
Advanced Analytical Methodologies for Quinine N Oxide Research
Method Development for Detection and Quantification
The development of sensitive and selective analytical methods is a critical first step in Quinine (B1679958) N-Oxide research. Various techniques, each with its own set of advantages, have been explored and optimized for this purpose.
Electrochemical Sensing Methods for Quinine N-Oxide (Voltammetric Techniques)
Electrochemical methods offer a promising avenue for the detection of this compound and related compounds due to their high sensitivity, rapid response, and cost-effectiveness. researchgate.net Voltammetric techniques, in particular, have been a focus of research.
One study detailed the electrochemical behavior of Nicotine (B1678760) N-Oxide, a related compound, using cyclic voltammetry (CV) at a static mercury dropping electrode (SMDE) and a mercury meniscus modified silver solid amalgam electrode (m-AgSAE). dntb.gov.ua The reduction of Nicotine N-Oxide was observed at -0.78 V on the SMDE and -0.86 V on the m-AgSAE in a Britton-Robinson buffer at pH 4.5. dntb.gov.ua This research highlights the potential of voltammetry for N-oxide compound analysis.
For the parent compound, quinine, various modified electrodes have been developed to enhance detection sensitivity. A boron-doped diamond electrode (BDDE) has been used for the determination of quinine, which can be oxidized in a strongly acidic environment and reduced over a wide pH range. researchgate.net This dual electrochemical activity allows for simultaneous determination using both anodic and cathodic currents. researchgate.net Another approach utilized a pseudospherical bismuth oxychloride-modified carbon paste electrode (BiOCl@CPE) for quinine detection. mdpi.com Differential pulse voltammetry (DPV) was found to provide a better signal for quinine oxidation compared to square-wave voltammetry (SWV). mdpi.com The oxidation peak for quinine at the BiOCl@CPE was observed at approximately 0.95 V. mdpi.com
The development of these methods often involves optimizing various parameters, such as the composition of the supporting electrolyte, the pH of the medium, and the instrumental settings of the voltammetric technique (e.g., amplitude, pulse width, and period for DPV). mdpi.com
Chromatographic Method Development (e.g., HPLC, LC-MS) for this compound and Metabolites
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the separation, identification, and quantification of this compound and its metabolites. orientjchem.orgfarmaciajournal.com
A study focused on developing a stability-indicating RP-HPLC method for quantifying dihydroquinine in quinine sulphate dosage forms. orientjchem.org While not directly on this compound, this research showcases the meticulous process of HPLC method development, which involves selecting an appropriate column (e.g., C18), mobile phase composition (e.g., a mixture of buffer and acetonitrile), flow rate, and detection wavelength. orientjchem.org
LC-MS is particularly valuable for metabolite identification. In a study on the metabolism of LY335979, a P-glycoprotein inhibitor with a quinoline (B57606) structure, LC coupled with Nuclear Magnetic Resonance (NMR) and MS was instrumental. nih.gov An N-oxide metabolite, formed by the oxidation of the quinoline nitrogen, was successfully identified in microsomal incubations. nih.gov This demonstrates the capability of LC-MS to elucidate the structures of metabolites like this compound from complex biological matrices. The use of accurate mass UPLC-MS analysis has also been employed to identify metabolites of quinine, including hydroxylated forms on both the quinoline core and the quinuclidine (B89598) ring. nih.gov
The synthesis of this compound has been reported, and the resulting product was characterized using a suite of analytical techniques including LC-MS, which confirmed the molecular weight of the N-oxide. researchgate.net
Fluorometric Approaches and Paper-Based Analytical Devices (for related quinoline alkaloids)
Fluorometry is a highly sensitive technique that can be applied to the analysis of fluorescent compounds like quinine and its derivatives. thieme-connect.commdpi.com This intrinsic fluorescence of the quinoline ring system provides a basis for their detection. google.com
A simple and equipment-free fluorometric method using paper-based analytical devices (PADs) has been developed for the determination of quinine. mdpi.comnih.gov This method relies on the fluorescence emission of quinine at an appropriate pH, which can be visualized using a UV lamp and quantified with a smartphone. mdpi.comnih.gov While this was developed for quinine, the principle could potentially be adapted for this compound, provided it exhibits suitable fluorescent properties.
Research on other dihydrofuroquinoline alkaloids has also utilized fluorometry after separation by thin-layer chromatography. thieme-connect.com This approach highlights the potential for combining separation techniques with fluorometric detection to analyze specific alkaloids within a mixture. thieme-connect.com
Validation of Analytical Methods for Research Applications
Method validation is a crucial step to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose. bsmrau.edu.bd This involves evaluating several key parameters.
Selectivity and Interference Studies
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com For electrochemical methods, selectivity is assessed by measuring the response of the sensor to the target analyte in the presence of potential interfering substances. mdpi.com In the development of a quinine sensor, the selectivity of a BiOCl@CPE was evaluated against various metal ions (Ca, K, Cu, Mg, Na) and organic compounds like ascorbic acid, with the findings indicating good selectivity. mdpi.com Similarly, for a boron-doped diamond electrode, it was found that common biological fluid components like uric acid, nicotine, and caffeine (B1668208) did not interfere with the determination of quinine. researchgate.net
In chromatographic methods, selectivity is demonstrated by the ability to separate the analyte peak from other components in the chromatogram. orientjchem.org For LC-MS methods, the high selectivity is further enhanced by the mass-to-charge ratio detection.
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a specific range. ajol.info For the electrochemical determination of quinine using a BiOCl@CPE, a linear working range of 10 to 140 μM was achieved. mdpi.com Another study on quinine detection with a boron-doped diamond electrode reported a linear calibration curve in the concentration range of 2 μM to 25 μM. researchgate.net
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. bsmrau.edu.bdajol.info These parameters are often calculated based on the standard deviation of the response and the slope of the calibration curve. ajol.info
For the BiOCl@CPE sensor for quinine, the LOD and LOQ were determined to be 0.14 μM and 0.47 μM, respectively. mdpi.com A paper-based fluorometric method for quinine reported an LOD of 3.6 mg L⁻¹ and an LOQ of 10.8 mg L⁻¹. mdpi.com In the voltammetric determination of Nicotine N-Oxide, the LOD was found to be 0.13 μM on an SDME and 0.16 μM (SWV) on an m-AgSAE. dntb.gov.ua
A summary of validation parameters for various analytical methods for quinine and related compounds is presented in the table below.
| Analytical Method | Analyte | Linear Range | LOD | LOQ | Reference |
| Differential Pulse Voltammetry | Quinine | 10 - 140 μM | 0.14 μM | 0.47 μM | mdpi.com |
| Differential Pulse Voltammetry | Quinine | 2 - 25 μM | 0.62 μM | - | researchgate.net |
| Paper-Based Fluorometry | Quinine | 5 - 40 mg L⁻¹ | 3.6 mg L⁻¹ | 10.8 mg L⁻¹ | mdpi.com |
| Voltammetry (SDME) | Nicotine N-Oxide | - | 0.13 μM | - | dntb.gov.ua |
| Voltammetry (m-AgSAE, SWV) | Nicotine N-Oxide | - | 0.16 μM | - | dntb.gov.ua |
| RP-HPLC | Quinine Sulfate (B86663) | 48.7 - 193.87 µg/mL | - | - | orientjchem.org |
Precision and Accuracy Assessments
In the quantitative analysis of chemical compounds such as this compound, the validation of analytical methods is critical to ensure the reliability and reproducibility of results. Precision and accuracy are fundamental parameters in this validation process. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) for a series of measurements. Accuracy denotes the closeness of the mean of a set of results to the true or accepted reference value, often evaluated through recovery studies.
While this compound is identified as a metabolite of quinine and is available as a reference material for analytical purposes, detailed public-facing reports on the validation of specific methods for its quantification are not extensively available in the reviewed literature. semanticscholar.orgaxios-research.com The development of such methods, for instance using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), would necessitate rigorous assessment of their precision and accuracy. researchgate.net
The validation process would involve analyzing samples of known this compound concentrations to determine method performance. This includes intra-day precision (repeatability), assessed by analyzing samples multiple times on the same day, and inter-day precision (intermediate precision), conducted over several days to account for variations in environmental conditions and analysts. Accuracy would be determined by spiking a blank matrix with a known quantity of this compound reference standard and calculating the percentage of the compound that is successfully measured (percent recovery).
The table below outlines the typical parameters evaluated in method validation studies to establish precision and accuracy.
Table 1: Typical Validation Parameters for Analytical Method Assessment
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Intra-day Precision (Repeatability) | The precision of the method over a short interval of time by the same analyst using the same equipment. | Typically, RSD ≤ 2-3% |
| Inter-day Precision (Intermediate) | The precision of the method over three different days, often with different analysts or equipment. | Typically, RSD ≤ 5% |
| Accuracy (% Recovery) | The measure of how close the experimental value is to the true value, determined via spike and recovery analysis. | Typically within 98-102% |
Use of this compound as a Reference Standard in Analytical Chemistry
This compound serves a crucial role in analytical chemistry as a reference standard. axios-research.comclearsynth.comlgcstandards.com A reference standard is a highly purified and well-characterized compound used as a measurement base for qualitative and quantitative analyses. The availability of high-quality this compound is essential for the development, validation, and quality control (QC) of analytical methods in the pharmaceutical industry. axios-research.comlgcstandards.com
As a known degradation product and metabolite of quinine, this compound is used as a specific impurity standard. lgcstandards.com Its applications include:
Analytical Method Development: It is used to develop and optimize separation and detection techniques, such as HPLC or LC-MS, to ensure the method can effectively identify and quantify this compound in the presence of the parent drug and other related substances. axios-research.comclearsynth.com
Method Validation (AMV): During method validation, the reference standard is used to confirm the method's specificity, linearity, accuracy, precision, and sensitivity for the this compound analyte. axios-research.comclearsynth.com
Quality Control (QC): In routine QC testing of pharmaceutical products containing quinine, the this compound standard is used to identify and quantify its presence, ensuring that it does not exceed specified limits. axios-research.com
Traceability: It serves as a reference for traceability against pharmacopeial standards, ensuring that analytical results are consistent and comparable across different laboratories and manufacturing batches. axios-research.com
Commercial suppliers provide this compound as a certified reference material, often manufactured under stringent quality systems like ISO/IEC 17025 and accompanied by a Certificate of Analysis detailing its purity and characterization data. lgcstandards.comlgcstandards.com
Table 2: Chemical Properties and Product Information for this compound Reference Standard
| Property | Value | Reference |
|---|---|---|
| Analyte Name | This compound | lgcstandards.com |
| CAS Number | 109906-48-1 | axios-research.comlgcstandards.com |
| Molecular Formula | C₂₀H₂₄N₂O₃ | axios-research.comlgcstandards.com |
| Molecular Weight | 340.43 g/mol | axios-research.com |
| IUPAC Name | (R)-[(2S,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | lgcstandards.com |
| Impurity Type | Degradation Product, Metabolite | lgcstandards.com |
| Common Applications | Analytical Method Development, Method Validation (AMV), Quality Control (QC) | axios-research.comclearsynth.com |
Degradation Pathways and Stability Research of Quinine N Oxide
Photochemical Degradation Mechanisms
The absorption of light can trigger complex chemical transformations in Quinine (B1679958) N-Oxide, leading to its degradation. The photosensitivity is largely attributed to the N-oxide functional group and its interaction with light energy, which initiates a cascade of reactions involving reactive intermediates.
The presence of the N-oxide functional group is a key determinant of the molecule's photochemical behavior and photosensitivity. mdpi.comresearchgate.net This functional group involves the oxidation of the tertiary nitrogen atom in the quinuclidine (B89598) ring of the quinine structure. mdpi.comresearchgate.net Molecules with certain structural features, such as aromatic chromophore systems or bonds that can be easily cleaved to form free radicals, are often susceptible to light-induced adverse effects. nih.gov
Upon absorption of light energy, the N-oxide functional group can become highly reactive. nih.gov A characteristic photochemical reaction for N-oxides involves rearrangement into an oxaziridine (B8769555) intermediate. nih.gov This highly strained three-membered ring is unstable and serves as a precursor for various final degradation products. nih.gov The parent compound, quinine, is also known to cause photosensitivity, a property that can be influenced by the N-oxide modification. nih.govoup.com
Photochemical degradation often proceeds through two primary mechanisms, commonly referred to as Type I and Type II photo-oxidation pathways. nih.gov
Type I Pathway: In this mechanism, the photosensitizer, after being excited by light to its triplet state, directly interacts with a substrate. This can involve the transfer of an electron, leading to the formation of radical ions and other free radicals. nih.gov These radical products can initiate subsequent chain reactions. nih.govsci-hub.se For N-oxides specifically, single-electron oxidation can generate oxygen-centered radicals, which are potent hydrogen atom transfer agents capable of abstracting hydrogen atoms from other molecules to form alkyl radicals. acs.org
Type II Pathway: This pathway is characterized by the transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂). nih.gov This energy transfer produces the highly reactive singlet oxygen (¹O₂), a non-radical reactive oxygen species (ROS). nih.govmdpi.com Singlet oxygen is a powerful oxidizing agent that can react with various biological and chemical molecules. mdpi.com
Studies on the parent compound, quinine, have demonstrated its ability to act as a photosensitizer for the generation of singlet oxygen. researchgate.net The efficiency of this process is dependent on environmental factors such as pH. researchgate.net Energy transfer from the lowest excited triplet state of quinine to ground-state molecular oxygen is the key step in producing singlet oxygen. researchgate.net
Electrochemical Degradation Studies
Electrochemical methods provide a controlled environment to study the degradation pathways of Quinine N-Oxide by simulating reduction-oxidation processes that can occur in biological or environmental systems. mdpi.com These techniques allow for the precise control of the electrical potential, enabling detailed investigation of reaction mechanisms and the identification of degradation products. mdpi.comd-nb.info
Controlled potential electrolysis (CPE), also known as potentiostatic electrolysis, is a valuable technique for analyzing degradation pathways. nih.gov By maintaining a constant potential at the working electrode, specific reduction or oxidation reactions can be targeted, facilitating the generation of the principal degradation products for subsequent analysis. mdpi.comnih.gov
In studies of this compound, CPE has been used to investigate its reduction mechanism. mdpi.com The process is typically carried out in a buffered solution to maintain a stable pH. mdpi.com Research has shown that on a dropping mercury electrode (DME), this compound is reduced in a single peak at a potential of -1.15 V. mdpi.com Prolonged electrolysis of this compound at this potential leads to the complete disappearance of the N-oxide signal, indicating its full reduction. mdpi.com Mass spectrometry analysis of the resulting solution confirmed that this compound is reduced back to its parent alkaloid, quinine. mdpi.com The proposed mechanism suggests the reduction proceeds via a protonated anion-nitroxide radical derivative intermediate. mdpi.com
Table 1: Experimental Conditions for Controlled Potential Electrolysis of this compound
| Parameter | Value | Reference |
|---|---|---|
| Compound | This compound | mdpi.com |
| Concentration | 20 µM | mdpi.com |
| Working Electrode | Macro electrode of mercury | mdpi.com |
| Electrolysis Potential | -1.15 V | mdpi.com |
| Duration | 6 hours | mdpi.com |
| Identified Product | Quinine | mdpi.com |
Influence of Environmental Factors on Stability
The stability of this compound and the kinetics of its degradation are significantly influenced by environmental factors, particularly pH. mdpi.comresearchgate.net The pH of the surrounding medium can alter the chemical form of the molecule and the activity of reactive species involved in its breakdown.
The rate of both photochemical and electrochemical degradation of this compound is pH-dependent.
For electrochemical reduction , the optimal environment for the degradation of alkaloid N-oxides, including this compound, is a pH range between 3 and 7. mdpi.com Within this acidic to neutral range, the reduction process on the surface of mercury electrodes is most efficient. mdpi.com
For photochemical degradation , pH plays a critical role by affecting the protonation state of the molecule. researchgate.net The parent compound, quinine, exists in different forms depending on the pH: a neutral form (QN), a singly protonated cation (QNH⁺), and a doubly protonated cation (QNH₂²⁺). researchgate.net Studies have shown that these different forms exhibit significantly different efficiencies in generating singlet oxygen. researchgate.net The quantum yield of singlet oxygen generation (ΦΔ) follows the order: QNH⁺ > QNH₂²⁺ > QN. researchgate.net This demonstrates that the protonation state, dictated by pH, directly influences the kinetics of the Type II photochemical pathway. Similar pH-dependent behavior is anticipated for this compound, as its protonation state would likewise affect its electronic properties and photochemical reactivity. The rate of degradation via other mechanisms, such as those involving hydroxyl radicals, can also be highly pH-dependent. scirp.orgnih.govscielo.org.za
Table 2: pH-Dependent Quantum Yield of Singlet Oxygen Generation for Quinine (Illustrative for pH Effects)
| Species (Predominant at pH) | Quantum Yield (ΦΔ) | Reference |
|---|---|---|
| QNH⁺ (pH 5.5-8.0) | Higher efficiency | researchgate.net |
| QNH₂²⁺ (pH < 4.1) | Intermediate efficiency | researchgate.net |
| QN (pH > 8.5) | Lower efficiency | researchgate.net |
Solvent and Matrix Effects on Chemical Stability
The stability of this compound, a metabolite of quinine, is significantly influenced by its chemical environment, particularly the solvent system and the presence of matrix components. As a heteroaromatic N-oxide, its stability profile is governed by factors such as solvent polarity, pH, temperature, and interactions with other molecules present in the solution.
Research Findings on Solvent Effects
The inherent polarity of the N-oxide group (N⁺–O⁻) makes this compound highly soluble in polar solvents. Research and material data sheets indicate that it is soluble in solvents such as chloroform (B151607), dimethyl sulfoxide (B87167) (DMSO), and methanol (B129727) usbio.net. The stability in these solvents is crucial for analytical and research applications.
Generally, heteroaromatic N-oxides are more stable than their aliphatic counterparts due to the delocalization of electrons within the aromatic system nih.gov. They are typically stable at room temperature but may undergo decomposition at elevated temperatures, with aromatic N-oxides being more thermally robust (stable up to ~150°C) than aliphatic amine oxides nih.gov. The stability is also dependent on the solvent's ability to solvate the zwitterionic N-oxide structure. Polar protic solvents, like water and alcohols, can stabilize the molecule through hydrogen bonding and are known to hydrate (B1144303) N-oxides nih.govrsc.org.
Studies on the parent heterocycle, quinoline (B57606), show that the rate of its N-oxidation is decisively influenced by the basicity and polarity of the solvent medium researchgate.net. This suggests that the reverse reaction, the degradation or deoxygenation of this compound, would also be sensitive to these solvent properties. For instance, photocatalyzed deoxygenation of quinoline N-oxides has been effectively carried out in acetonitrile (B52724), sometimes in the presence of water, indicating the compound's stability in this solvent system under specific reactive conditions chemrxiv.org.
While the introduction of an N-oxide functional group can sometimes weaken the molecular stability of a heteroaromatic ring by altering bond lengths and decreasing aromaticity, it also increases polarity and water solubility rsc.orgresearchgate.net. This enhanced solubility in aqueous media is a key characteristic. The stability of this compound in aqueous solution is pH-dependent, a common feature for N-oxides, which are weak bases nih.gov.
Matrix Effects
In biological matrices, such as plasma or during cellular studies, the stability of this compound can be affected by enzymatic activity and interactions with biomolecules. N-oxides can be enzymatically reduced back to the parent amine. For example, under hypoxic (low oxygen) conditions, cellular reductase enzymes can selectively reduce the N-oxide group rsc.org. This reactivity is a critical consideration in metabolic and toxicological studies but falls outside the scope of simple chemical stability in a matrix as a solvent. No specific studies detailing the non-enzymatic degradation of this compound in common biological matrices like plasma or urine were found in the reviewed literature.
The table below summarizes the known solvent effects on this compound stability based on available data and general principles for heteroaromatic N-oxides.
Table 1: Solvent and Condition Effects on this compound Stability
| Solvent/Condition | Type | Effect on Stability | Reference |
| Solvents | |||
| Methanol | Polar Protic | Soluble, generally stable | usbio.net |
| Chloroform | Organic | Soluble, generally stable | usbio.net |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble, generally stable | usbio.net |
| Water | Polar Protic | Highly soluble, stable, pH-dependent | nih.govrsc.org |
| Acetonitrile | Polar Aprotic | Soluble, used as a medium for reactions | chemrxiv.org |
| Conditions | |||
| Elevated Temperature | Physical | Prone to decomposition (typically >150°C) | nih.gov |
| Presence of Electrophiles | Chemical | Prone to decomposition and rearrangement | nih.gov |
| Presence of Transition Metals | Chemical | Prone to decomposition and rearrangement | nih.gov |
Future Research Directions and Unexplored Avenues for Quinine N Oxide
Development of Novel Synthetic Routes with Green Chemistry Principles
The current synthesis of Quinine (B1679958) N-Oxide often involves traditional oxidizing agents. Future research should focus on developing more environmentally benign synthetic methods.
Eco-Friendly Oxidation: Research into chemo- and regioselective oxidation methods using greener oxidants is a key avenue. For instance, the use of ozone in a controlled manner has been shown to be an effective and eco-friendly method for the synthesis of Quinine N-Oxide, selectively oxidizing the quinuclidine (B89598) nitrogen. tcrjournal.comresearchgate.net This method avoids harsh reagents and can produce high yields. researchgate.net Another approach involves using potassium peroxymonosulfate (B1194676) as the oxidant, which has been successfully applied to various alkaloids. researchgate.netmdpi.com
Photocatalysis: Visible-light-mediated photocatalysis offers a reagent-free, atom-economical alternative. researchgate.net While this has been demonstrated for converting quinoline (B57606) N-oxides to quinolin-2(1H)-ones, adapting this green chemistry principle for the direct N-oxidation of quinine could provide a highly efficient and sustainable synthetic route. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of other quinoline N-oxide derivatives. lew.ro Exploring microwave-assisted oxidation of quinine could lead to a more efficient and scalable process.
Advanced Spectroscopic Characterization (e.g., Solid-State NMR, X-ray Crystallography if available)
Detailed structural elucidation is fundamental to understanding the properties and reactivity of this compound. While standard spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) have been reported, more advanced techniques could provide deeper insights. tcrjournal.comresearchgate.net
Solid-State NMR (SSNMR): SSNMR is a powerful technique for studying molecules in their solid, amorphous, or crystalline states, providing information that is inaccessible in solution-state NMR. ub.edu For this compound, SSNMR could reveal details about its solid-state conformation, intermolecular interactions, and polymorphism, which are crucial for understanding its physical properties and for applications in materials science.
X-ray Crystallography: Obtaining a high-quality single crystal of this compound would be a significant breakthrough. X-ray diffraction analysis would provide definitive data on its three-dimensional structure, including precise bond lengths, bond angles, and absolute stereochemistry. researchgate.net This information is invaluable for validating computational models and understanding its interaction with biological targets or catalytic centers. Although crystal structures for derivatives of related compounds have been determined, a definitive structure for this compound itself remains a key goal. dovepress.com
Deeper Computational Exploration of Reactivity and Interaction Mechanisms
Computational chemistry provides a powerful tool for predicting and understanding molecular properties and reaction mechanisms at the atomic level. walshmedicalmedia.com
Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the electronic structure and reactivity of this compound. Such studies can predict the most likely sites for electrophilic and nucleophilic attack, explore reaction pathways, and calculate spectroscopic properties to complement experimental data. walshmedicalmedia.com
Shielding Tensor Analysis: Computational studies have been used to calculate the ¹³C chemical shift tensor components for quinine and its N-oxide. acs.org These calculations show that N-oxidation leads to significant shielding at specific carbon atoms (C2, C4, C8, and C10) due to changes in both π-electron and σ-electron density. acs.org Further computational analysis could explore how these electronic changes affect the molecule's reactivity and its ability to interact with other molecules or surfaces.
Interaction and Binding Simulation: Simulating the docking of this compound with potential biological targets or its coordination with metal centers in catalysts can provide insights into its mechanism of action. walshmedicalmedia.com This can guide the design of new catalysts or therapeutic agents based on the this compound scaffold.
Identification of Undiscovered Biological Transformation Pathways
This compound is a known metabolite of quinine, formed through biotransformation in various organisms, including fungi and humans. researchgate.netmdpi.comresearchgate.net However, the full extent of its metabolic fate is not completely understood.
Endophytic Fungi: It has been isolated as a metabolite from endophytic fungi such as Xylaria sp. hosted in Cinchona plants and from Microsporum gypseum. researchgate.netresearchgate.net Further investigation into other endophytic fungi or microorganisms could reveal novel biotransformation pathways, potentially leading to new derivatives with unique biological activities. mdpi.com
Metabolic Studies: While this compound is a known product of hepatic enzyme activity, further in vitro and in vivo metabolic studies could identify subsequent transformations. mdpi.comdrugbank.com For example, the synthesis of 10,11-dihydroxydihydroquinidine N-oxide, a metabolite of quinidine (B1679956) (a diastereomer of quinine), suggests that further oxidation of this compound is possible. nih.gov Identifying these downstream metabolites is crucial for a complete understanding of quinine's pharmacology. mdpi.com
Role of this compound in Environmental Abiotic Transformations
The environmental fate of pharmaceuticals is a growing area of concern. Understanding how this compound behaves and transforms in the environment through non-biological (abiotic) processes is essential.
Photolysis and Hydrolysis: Research is needed to determine the stability of this compound under various environmental conditions. Studies on its susceptibility to photolysis (degradation by sunlight) and hydrolysis (degradation by water) would help predict its persistence and transformation in aquatic and terrestrial systems. acs.org
Interaction with Soil Components: Soil organic carbon and minerals can facilitate the redox-induced transformation of various compounds. d-nb.info Investigating the interaction of this compound with soil components like humus, clay minerals, and metal oxides could reveal abiotic degradation pathways and potential transformation products in the soil environment. d-nb.info
Application in Advanced Materials Science (e.g., as chiral ligands in catalysis, excluding biological catalytic applications)
The inherent chirality and unique electronic properties of Cinchona alkaloids make them valuable in asymmetric catalysis. researchgate.netrsc.org The N-oxide functionality can further modify these properties.
Chiral Ligands: Quinine and its derivatives are extensively used as chiral ligands and organocatalysts. rsc.orgmdpi.com The oxidation of the quinuclidine nitrogen to form this compound reduces the basicity of the amine, which can alter its catalytic activity and selectivity. researchgate.net This modification could be exploited in the development of new catalysts for asymmetric reactions, such as carbon-carbon bond formations, cycloadditions, or hydrogenations. thieme-connect.com
Nanocomposite Materials: Recent research has explored the incorporation of quinine into reduced graphene oxide nanocomposites for applications in sensing and photocatalysis. rsc.org Future work could investigate the use of this compound in similar materials. Its unique electronic structure and surface properties could lead to nanocomposites with enhanced catalytic or sensing capabilities for specific environmental or industrial applications. rsc.org
Interdisciplinary Research Integrating Synthesis, Characterization, and Mechanistic Studies
A holistic understanding of this compound requires a collaborative, interdisciplinary approach that bridges the gaps between different fields of chemistry and biology. mdpi.com
Integrated Projects: Future research projects should be designed to combine green synthesis, advanced spectroscopic and crystallographic characterization, computational modeling, and application-focused testing (e.g., in catalysis or materials science).
Synergistic Approach: For example, a novel, green synthetic route could be developed and the resulting product thoroughly characterized by SSNMR and X-ray crystallography. Computational studies could then model the observed structure and predict its reactivity in a specific catalytic application. Finally, experimental testing of its catalytic performance would validate the computational predictions and complete the research cycle. This integrated strategy will accelerate the discovery of new properties and applications for this compound, transforming it from a simple metabolite into a valuable chemical tool.
Q & A
Q. How can Quinine N-Oxide be reliably identified and distinguished from its parent compound, Quinine, using spectroscopic techniques?
Methodological Answer:
- Infrared (IR) Spectroscopy : Compare characteristic absorption bands. For example, the N-O stretch in this compound appears as a distinct peak near 1,250–1,300 cm⁻¹, absent in Quinine (Figure C in ).
- Mass Spectrometry (MS) : Use high-resolution MS to detect the molecular ion peak at m/z 340.18 (C₂₀H₂₄N₂O₃), with fragmentation patterns differing due to the N-oxide functional group .
- Cross-Validation : Combine IR, MS, and NMR to confirm structural assignments, ensuring reproducibility as per guidelines for experimental sections in journals .
Q. What experimental protocols are recommended for synthesizing this compound while ensuring purity and yield?
Methodological Answer:
- Oxidation Reaction : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane under inert conditions, monitoring reaction progress via thin-layer chromatography (TLC).
- Purification : Employ column chromatography with silica gel (ethyl acetate:methanol gradient) and validate purity via HPLC (retention time comparison) and elemental analysis .
- Documentation : Follow Beilstein Journal guidelines: report synthesis details for up to five compounds in the main text; additional data (e.g., NMR spectra, yield calculations) should be in supplementary materials .
Q. How should researchers address stability issues of this compound in aqueous solutions during pharmacokinetic studies?
Methodological Answer:
- pH-Dependent Stability : Conduct accelerated degradation studies at pH 2–9 (37°C) and analyze degradation products via LC-MS.
- Storage Recommendations : Store lyophilized samples at -20°C in amber vials to prevent photodegradation. Include stability data in supplementary files for reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?
Q. How can researchers optimize the quantification of this compound in complex biological matrices (e.g., plasma or plant extracts)?
Methodological Answer:
- Sample Preparation : Implement solid-phase extraction (SPE) with mixed-mode sorbents to reduce matrix interference. Validate recovery rates using spiked samples .
- UHPLC-MS/MS Parameters : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Set MRM transitions for this compound (m/z 340.18 → 184.10) .
- Calibration Standards : Prepare in matched matrix (e.g., blank plasma) to account for ion suppression. Report linearity (r² > 0.99) and limits of detection (LLOQ ≤10 ng/mL) .
Q. What methodologies validate the proposed metabolic pathways of this compound in hepatic microsomal assays?
Methodological Answer:
- Incubation Conditions : Use human liver microsomes (HLMs) with NADPH regeneration systems. Quench reactions at 0, 15, 30, and 60 minutes .
- Metabolite Identification : Employ high-resolution MS (HRMS) with data-dependent acquisition (DDA) to detect phase I/II metabolites. Compare fragmentation patterns to synthetic standards .
- Enzyme Kinetics : Calculate Kₘ and Vₘₐₓ using Michaelis-Menten plots. Include error bars representing triplicate experiments in figures .
Data Analysis and Reporting Guidelines
Q. How should researchers handle discrepancies between theoretical and experimental spectral data for this compound?
Methodological Answer:
- Computational Validation : Perform density functional theory (DFT) calculations to simulate IR and NMR spectra. Compare simulated vs. experimental data to assign peaks .
- Error Documentation : Report signal-to-noise ratios, instrument precision (e.g., ±0.1 cm⁻¹ for IR), and baseline correction methods in supplementary materials .
Q. What criteria determine whether a study on this compound warrants inclusion in a systematic review or meta-analysis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
